(R)-2-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid
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Overview
Description
®-2-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid is a chiral amino acid derivative characterized by the presence of a trifluoromethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide and copper catalysts, under controlled conditions . The reaction conditions often include specific temperatures, solvents, and reaction times to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction parameters, leading to consistent product quality and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions: ®-2-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
®-2-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the development of advanced materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
- ®-2-Amino-2-(4-fluorophenyl)propanoic acid
- ®-2-Amino-2-(4-chlorophenyl)propanoic acid
- ®-2-Amino-2-(4-bromophenyl)propanoic acid
Comparison: Compared to its analogs, ®-2-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability, lipophilicity, and ability to participate in various chemical reactions. These properties make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C10H10F3NO2 |
---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
(2R)-2-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H10F3NO2/c1-9(14,8(15)16)6-2-4-7(5-3-6)10(11,12)13/h2-5H,14H2,1H3,(H,15,16)/t9-/m1/s1 |
InChI Key |
YYBFUYCZERJTQH-SECBINFHSA-N |
Isomeric SMILES |
C[C@@](C1=CC=C(C=C1)C(F)(F)F)(C(=O)O)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)(C(=O)O)N |
Origin of Product |
United States |
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